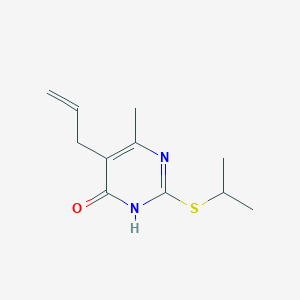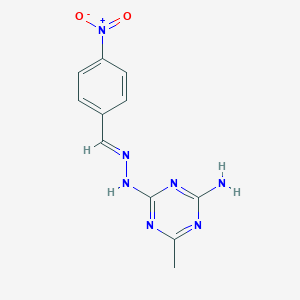
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone, also known as AITP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Scientific Research Applications
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, memory, and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is easy to synthesize and purify, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone. One direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study its potential use as an anti-inflammatory and antioxidant agent in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the long-term effects and safety of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it a potential candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy, and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis method of 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone involves the reaction of 2-isopropylthio-6-methyl-4(3H)-pyrimidinone with allyl bromide in the presence of potassium carbonate. The reaction takes place in anhydrous acetone at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
4-methyl-2-propan-2-ylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-6-9-8(4)12-11(13-10(9)14)15-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPGQRZOHMOMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![5-[(benzylthio)methyl]-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6101690.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}methanamine](/img/structure/B6101695.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinamine](/img/structure/B6101705.png)
![6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B6101711.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6101723.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methoxyphenyl)-1-pyrrolidinyl]pyridine](/img/structure/B6101733.png)
![3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101753.png)